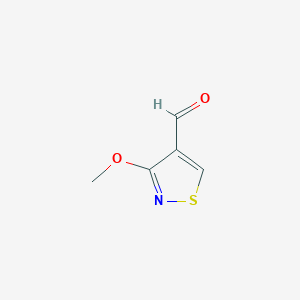

3-Methoxy-1,2-thiazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

3-methoxy-1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-4(2-7)3-9-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGINYUCUQENJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazole-4-carbaldehyde primarily relies on the cyclization of thioamide derivatives with α-haloketones or α-haloaldehydes. The key steps involve:

Cyclization of Thioamides with α-Haloaldehydes : This method typically involves reacting a thioamide precursor with an α-haloaldehyde, such as chloroacetaldehyde, under acidic conditions to induce ring closure forming the thiazole ring with an aldehyde substituent at the 4-position.

Use of 3-Methoxythiophenol as a Starting Material : In some protocols, 3-methoxythiophenol is reacted with chloroacetaldehyde under acidic catalysis to form the thiazole ring bearing the methoxy and aldehyde substituents.

Catalytic Enhancements : Transition metal catalysts such as palladium or copper salts can be employed to improve reaction efficiency and selectivity, especially in industrial-scale synthesis.

Continuous Flow Reactor Technology : For industrial production, continuous flow reactors are favored due to better control of reaction parameters, enhanced safety, and scalability compared to traditional batch processes.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Thioamide + α-haloaldehyde, acidic medium | Formation of thiazole ring with aldehyde |

| Methoxylation | 3-Methoxythiophenol + chloroacetaldehyde | Introduction of methoxy and aldehyde groups |

| Catalysis | Pd or Cu catalysts | Enhanced yield and reaction rate |

| Industrial scale synthesis | Continuous flow reactors | Improved control and safety |

This synthetic route is well-documented for its reliability and moderate to good yields.

Chemical Reaction Analysis Relevant to Preparation

The aldehyde group on the thiazole ring allows for further chemical transformations, which are important for both the preparation and functionalization of the compound:

Oxidation : Using oxidizing agents such as potassium permanganate or chromic acid can convert the aldehyde group to the corresponding carboxylic acid, which is useful for derivatization or purification steps.

Reduction : Lithium aluminum hydride can reduce the aldehyde to a hydroxyl group, potentially used in synthetic modifications or intermediate formation.

Nucleophilic Substitution : The thiazole ring can undergo substitution reactions at halogenated positions, allowing for the introduction of various functional groups that can facilitate or modify the synthesis pathway.

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | 3-Methoxy-1,2-thiazole-4-carboxylic acid |

| Reduction | LiAlH₄ | 3-Methoxy-1,2-thiazole-4-methanol |

| Substitution | Amines, alcohols (nucleophiles) | Substituted thiazole derivatives |

These reactions provide flexibility in synthetic design and purification.

Advanced Synthetic Methodologies from Literature

Recent advances in thiazole synthesis provide insights that can be adapted or related to the preparation of this compound:

Hantzsch-Thiazole Synthesis : This classical method involves the cyclocondensation of thioamides with α-haloketones or α-haloaldehydes, which is the foundational reaction for preparing thiazole derivatives with aldehyde groups.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times (e.g., from hours to minutes) and improve yields in thiazole synthesis, including derivatives bearing methoxy substituents. This method is advantageous for rapid screening and small-scale synthesis.

Use of Polyethylene Glycol (PEG-400) as Solvent : PEG-400 has been employed as a green solvent medium for cyclization reactions leading to thiazole derivatives, offering environmental and operational benefits.

Catalyst-Free or Mild Acid Catalysis : Some protocols utilize mild acid catalysis under reflux in ethanol or other protic solvents, balancing reaction efficiency with operational simplicity.

Reflux Conditions in Ethanol : Commonly used for cyclization and condensation steps, reflux in ethanol provides an accessible and scalable method for laboratory synthesis.

| Methodology | Key Features | Benefits |

|---|---|---|

| Hantzsch-Thiazole synthesis | Cyclocondensation of thioamides and α-haloaldehydes | Reliable, well-established |

| Microwave-assisted synthesis | Rapid reaction, improved yields | Time-saving, efficient |

| PEG-400 solvent system | Green chemistry approach | Environmentally friendly |

| Mild acid catalysis | Simple reaction setup | Operationally easy |

| Reflux in ethanol | Common laboratory method | Scalable and reproducible |

These methodologies have been validated in recent peer-reviewed studies on thiazole-based bioactive compounds.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The cyclization of thioamides with α-haloaldehydes remains the most direct and widely used method for synthesizing this compound, offering a balance between yield and operational simplicity.

Microwave-assisted synthesis and continuous flow techniques represent modern improvements that increase efficiency, reduce reaction times, and enhance safety, particularly for scale-up.

The choice of solvent and catalyst can significantly influence reaction outcomes. For example, PEG-400 serves as a green solvent alternative, while palladium and copper catalysts can improve reaction rates.

The aldehyde functionality is sensitive to oxidation and requires careful handling during synthesis and storage to prevent degradation.

The presence of the methoxy group on the thiazole ring can influence the electronic properties of the molecule, affecting reactivity and biological activity, which underscores the importance of precise synthetic control.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-1,2-thiazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to form carboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the formyl group to a hydroxyl group, resulting in the formation of 3-methoxy-1,2-thiazole-4-carboxylic acid.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, with nucleophiles like amines or alcohols replacing the halogen atoms.

Major Products Formed:

Oxidation: 3-Methoxy-1,2-thiazole-4-carboxylic acid

Reduction: 3-Methoxy-1,2-thiazole-4-carboxylic acid

Substitution: Various substituted thiazoles depending on the nucleophile used

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 3-Methoxy-1,2-thiazole-4-carbaldehyde, as promising anticancer agents.

- Mechanistic Insights : A study demonstrated that certain thiazole derivatives exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds showed IC50 values of 5.73 µM and 12.15 µM, respectively, indicating their potential as lead compounds for further development in cancer therapy .

- Targeting VEGFR-2 : The compound's ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) was noted, with an IC50 of 0.093 µM. This suggests a mechanism where these compounds can induce programmed cell death and cell cycle arrest in cancer cells .

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties against various pathogens.

- Broad-Spectrum Efficacy : Research indicates that thiazole compounds demonstrate activity against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa, as well as antifungal activity comparable to established drugs like ketoconazole against Candida species .

- Specific Case Studies : A series of 2,5-disubstituted thiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values significantly lower than those of vancomycin .

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects.

- Research Findings : Compounds derived from thiazole scaffolds have shown promise in reducing inflammation through various pathways. For instance, certain derivatives were found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Synthesis and Structure-Activity Relationships

Understanding the synthesis and structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activities.

Mecanismo De Acción

3-Methoxy-1,2-thiazole-4-carbaldehyde is similar to other thiazole derivatives, such as 2-methoxythiazole and 1,3-thiazole-4-carbaldehyde. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of the methoxy group and the formyl group enhances its reactivity and biological activity, making it a valuable compound in various applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-Methoxy-1,2-thiazole-4-carbaldehyde and related thiazole/heterocyclic derivatives:

Actividad Biológica

3-Methoxy-1,2-thiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target of Action

The thiazole ring in this compound allows it to interact with various biochemical pathways. It can activate or inhibit enzymes and receptors, influencing cellular processes significantly.

Mode of Action

The compound exhibits unpredictable behavior in physiological systems, often leading to varied biological responses. Its reactive aldehyde group plays a crucial role in forming covalent bonds with biomolecules, which can either activate or inhibit enzyme functions.

This compound has been shown to interact with several enzymes and proteins. For instance, it participates in reactions catalyzed by DABCO in the Baylis-Hillman reaction, highlighting its utility in synthetic chemistry.

Cellular Effects

The compound's effects on cellular processes depend on the specific cell type. Notably, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and subsequent cell cycle arrest, indicating potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have demonstrated effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against tested bacterial strains .

Anticancer Activity

In vitro studies have reported that thiazole-containing compounds can exhibit potent anticancer effects. For instance:

- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .

- Mechanism of Action : These compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways, leading to programmed cell death .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage in animal models. Low doses have shown promising results in antimicrobial and anticancer activities without significant toxicity.

Comparative Data Table

| Biological Activity | IC50 Values (µM) | Tested Cell Lines | Comments |

|---|---|---|---|

| Antibacterial | 1.56 - 6.25 | Various bacterial strains | Effective against multiple strains |

| Anticancer (MCF-7) | 0.12 - 2.78 | MCF-7 | Induces apoptosis via p53 pathway |

| Anticancer (A549) | 0.12 - 2.78 | A549 | Similar action as above |

Q & A

Q. Basic

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles, critical for structural validation .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced

Crystallographic analysis is essential for confirming regiochemistry and tautomeric forms:

- SHELX Workflow : Use SHELXD for structure solution and SHELXL for refinement. For example, the program’s robust handling of high-resolution data can distinguish between alternative conformers or hydrogen-bonding networks .

- Case Study : In triazole derivatives, crystallography resolved ambiguities in substituent orientation that NMR alone could not . Apply similar methods to analyze steric clashes or π-stacking interactions in thiazole systems.

What experimental strategies address contradictions in reaction outcomes when modifying substituents on the thiazole ring?

Advanced

Contradictions in reactivity (e.g., failed halogenation or unexpected byproducts) may arise from electronic or steric factors:

- Systematic Variation : Synthesize analogs with substituents at different positions (e.g., 2- vs. 4-methoxy) to isolate electronic effects .

- Mechanistic Probes : Use isotopic labeling (e.g., O in methoxy groups) or kinetic studies to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain why certain reactions (e.g., HBr addition) fail under specific conditions .

How can researchers design bioactivity studies for this compound derivatives?

Q. Advanced

- Target Selection : Prioritize targets based on structural similarity to bioactive thiazoles (e.g., antifungal or anticancer agents ).

- In Silico Screening : Perform molecular docking to predict binding affinity against enzymes like cytochrome P450 or kinases.

- Experimental Validation : Use microbial assays (e.g., agar dilution for antimicrobial activity) or cell viability assays (e.g., MTT for cytotoxicity) with SAR analysis .

What are the challenges in analyzing conflicting spectral data for thiazole derivatives, and how can they be resolved?

Q. Advanced

- Overlapping Signals : Use 2D NMR (e.g., COSY, NOESY) to disentangle proton environments in crowded spectra .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals, as seen in triazole-thione tautomerism .

- Multi-Technique Correlations : Cross-validate NMR, IR, and HRMS data to confirm functional groups and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.